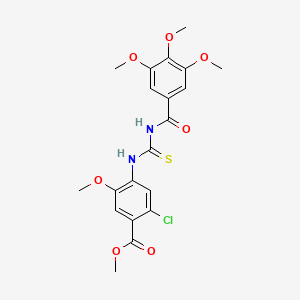
Methyl 2-chloro-5-methoxy-4-(3-(3,4,5-trimethoxybenzoyl)thioureido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-methoxy-4-({[(3,4,5-trimethoxyphenyl)formamido]methanethioyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate core substituted with chloro, methoxy, and formamido groups, as well as a trimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-methoxy-4-({[(3,4,5-trimethoxyphenyl)formamido]methanethioyl}amino)benzoate typically involves multiple steps. One common approach includes:
Starting Material Preparation: The synthesis begins with the preparation of the benzoate core, which is chlorinated and methoxylated.
Formamido Group Introduction: The formamido group is introduced through a formylation reaction, often using formic acid or formamide under acidic conditions.
Thioylation: The methanethioyl group is added via a thioylation reaction, typically using thiol reagents.
Final Coupling: The trimethoxyphenyl group is coupled to the benzoate core through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methoxy-4-({[(3,4,5-trimethoxyphenyl)formamido]methanethioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Methyl 2-chloro-5-methoxy-4-({[(3,4,5-trimethoxyphenyl)formamido]methanethioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-methoxy-4-({[(3,4,5-trimethoxyphenyl)formamido]methanethioyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar structure but with an acetamido group instead of the formamido group.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Similar methoxy and chloro substitutions but on a pyridine ring instead of a benzoate core.
Uniqueness
Methyl 2-chloro-5-methoxy-4-({[(3,4,5-trimethoxyphenyl)formamido]methanethioyl}amino)benzoate is unique due to its combination of functional groups and the presence of the trimethoxyphenyl moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN2O7S |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
methyl 2-chloro-5-methoxy-4-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C20H21ClN2O7S/c1-26-14-8-11(19(25)30-5)12(21)9-13(14)22-20(31)23-18(24)10-6-15(27-2)17(29-4)16(7-10)28-3/h6-9H,1-5H3,(H2,22,23,24,31) |
InChI Key |
YYFJQODSAOMFII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=S)NC2=C(C=C(C(=C2)Cl)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















